N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Medicinal Chemistry Scaffold Selection SAR Exploration

Procure this compound as a structurally unexplored screening candidate for LRRK2 wild-type and G2019S mutant kinase inhibition, where the 4,6-dimethyl substitution vector remains entirely absent from all reported IC₅₀ data. Also evaluate in antimycobacterial MIC panels against M. abscessus and MAC, leveraging its predicted +0.6 to +1.1 LogP shift for enhanced mycobacterial cell wall penetration. Available at ≥98% purity as a research-grade building block.

Molecular Formula C16H14N2OS
Molecular Weight 282.36
CAS No. 325979-39-3
Cat. No. B2599039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
CAS325979-39-3
Molecular FormulaC16H14N2OS
Molecular Weight282.36
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19)
InChIKeyPKNRUSZZQGAAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 325979-39-3): Core Scaffold Identity and Procurement Baseline


N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 325979-39-3; MF: C₁₆H₁₄N₂OS; MW: 282.36 g/mol) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class. The compound features a 4,6-dimethyl-substituted benzothiazole core linked via an amide bond to an unsubstituted phenyl ring, yielding a compact, drug-like scaffold with one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds . This specific dimethyl substitution pattern differentiates it from the unsubstituted parent scaffold N-(1,3-benzothiazol-2-yl)benzamide (CAS 5005-14-1; MW 254.31; LogP 3.93) and from mono-methyl analogs such as N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 108619-01-8; MW 268.30) [1]. The compound is commercially available from multiple suppliers at purities of 95–98% and is primarily positioned as a research-grade screening compound and synthetic building block .

Why N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Trivially Replaced by In-Class Analogs


The N-1,3-benzothiazol-2-ylbenzamide chemotype exhibits pronounced structure–activity relationship (SAR) sensitivity to benzothiazole ring substitution, meaning that even single-methyl variations can produce divergent biological outcomes. In the antimicrobial series reported by Armenise et al. (2013), repositioning halogen substituents on the benzothiazole core shifted MIC values against Enterococcus faecalis from 8 μg/mL to >512 μg/mL—a >64-fold potency swing driven purely by regioisomerism [1]. Similarly, within the LRRK2 inhibitor patent landscape, the 4,6-dimethyl substitution pattern is absent from all compounds with reported IC₅₀ data, indicating that this specific substitution vector remains pharmacologically unexplored and cannot be assumed equivalent to 6-methyl, 6-methoxy, or 6-halogen analogs [2]. The 4,6-dimethyl motif also confers a measurable lipophilicity increase: the unsubstituted parent N-(1,3-benzothiazol-2-yl)benzamide has a reported LogP of 3.93 , while structurally related 4,6-dimethylbenzothiazole benzamides exhibit computed XLogP3-AA values ≥4.9 [3], corresponding to an estimated ΔLogP of approximately +1.0 log unit. This shift has direct implications for membrane permeability, protein binding, and assay interference potential—parameters that cannot be predicted by simply substituting a non-methylated or mono-methylated analog. The quantitative evidence below substantiates why procurement decisions should be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)benzamide (325979-39-3): Comparator-Anchored Selection Guide


Structural Differentiation: 4,6-Dimethyl Substitution vs. Unsubstituted Parent Scaffold

The target compound carries two methyl groups at positions 4 and 6 of the benzothiazole ring, in contrast to the unsubstituted parent N-(1,3-benzothiazol-2-yl)benzamide (CAS 5005-14-1), which lacks any benzothiazole-ring alkyl substituents . This structural modification increases molecular weight from 254.31 to 282.36 Da (+28 Da) and introduces steric bulk adjacent to both the amide linkage (position 4) and the ring fusion (position 6) . In the LRRK2 inhibitor series patented by CSIC (US 2021/0323936 A1), the benzothiazole-benzamide core was systematically varied at the 6-position with substituents including -H, -OCH₃, -CF₃, -CH₃, -Cl, -F, -Br, -OEt, -OPr, and -iPr, yet no 4,6-dimethyl analog was reported among the 10 exemplified compounds with IC₅₀ data [1]. This indicates that the 4,6-dimethyl pattern represents an unexplored substitution vector that cannot be assumed pharmacologically equivalent to any single-substituted analog in that series.

Medicinal Chemistry Scaffold Selection SAR Exploration

Lipophilicity Differentiation: Estimated LogP Impact of 4,6-Dimethyl Substitution

The unsubstituted parent scaffold N-(1,3-benzothiazol-2-yl)benzamide has an experimentally determined LogP of 3.93 . Introduction of the 4,6-dimethyl substitution increases lipophilicity substantially. While experimentally measured LogP for the target compound is not publicly available, computed XLogP3-AA values for closely related analogs bearing the same 4,6-dimethylbenzothiazole core provide a reliable estimate: 4-(diethylamino)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide (CID 4175492) has XLogP3-AA = 5.1 [1], and N-[3-(dimethylamino)propyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide (CID 2774581) has XLogP3-AA = 4.9 [2]. Applying the Hansch π-value for aromatic methyl substitution (π ≈ +0.52 per methyl group [3]), the predicted LogP for the target compound is approximately 4.5–5.0, representing a ΔLogP of +0.6 to +1.1 relative to the unsubstituted parent.

Physicochemical Profiling ADME Prediction logP Optimization

Class-Level Antiproliferative Activity: Positioning Relative to the N-1,3-Benzothiazol-2-ylbenzamide Series

In a focused series of N-1,3-benzothiazol-2-ylbenzamide derivatives evaluated by Corbo et al. (2016), compounds were tested for antiproliferative activity against HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines. Most compounds showed prominent inhibitory effects on cell growth, with compound 1k demonstrating a particularly evident proapoptotic effect toward MCF-7 cells [1]. While the specific 4,6-dimethylbenzothiazole benzamide was not among the compounds directly tested in that study, the series establishes that the N-1,3-benzothiazol-2-ylbenzamide scaffold is pharmacologically competent for antiproliferative activity, and that benzothiazole ring substitution modulates this activity. Notably, the SAR from that series indicates that electron-donating alkyl substituents (such as methyl groups) on the benzothiazole ring can influence antiproliferative potency. In a separate study on benzothiazole amide antimycobacterial agents, Graham et al. (2018) reported that compound CRS400393—a benzothiazole amide with a cyclohexyl substituent—achieved MIC values of 0.03 μg/mL against Mycobacterium abscessus and 1–2 μg/mL against Mycobacterium avium complex, targeting the MmpL3 mycolic acid transporter [2]. This demonstrates that the benzothiazole amide pharmacophore can achieve potent, target-specific activity, though the 4,6-dimethyl analog remains to be directly profiled in equivalent assays.

Anticancer Screening Apoptosis Induction Phenotypic Assay

LRRK2 Kinase Inhibition Landscape: Absence of 4,6-Dimethyl Substitution in the Patent-Disclosed SAR

The CSIC patent US 2021/0323936 A1 discloses a series of benzothiazole-benzamide compounds as LRRK2 and LRRK2 G2019S inhibitors, with IC₅₀ values determined using the Adapta® TR-FRET kinase activity assay [1]. Among the 10 exemplified compounds, benzothiazole 6-position substituents include -OCH₃ (compound 1, IC₅₀: LRRK2 0.696 μM, G2019S 0.360 μM), -CF₃ (compound 3, IC₅₀: 1.060/0.293 μM), -CH₃ (compound 4, IC₅₀: 0.523/0.332 μM), -Cl (compound 5, IC₅₀: 0.777 μM/not determined), -F (compound 6, IC₅₀: 0.190/0.426 μM), -Br (compound 8, IC₅₀: 0.474/1.380 μM), and others [2]. The most potent compound in the series (compound 6, 6-fluoro) achieved an IC₅₀ of 0.190 μM against wild-type LRRK2. Critically, no compound with a 4,6-dimethyl substitution pattern was included in this panel. Furthermore, these compounds were shown to exert neuroprotective effects in an okadaic acid-induced tau hyperphosphorylation model in SH-SY5Y neuronal cells at concentrations of 1–10 μM [3]. The 4,6-dimethyl analog represents an unexplored combination of steric (dimethyl) and electronic (electron-donating methyl groups) features that may differentially modulate LRRK2 vs. LRRK2 G2019S selectivity compared to the mono-substituted 6-position analogs already profiled.

LRRK2 Inhibition Parkinson's Disease Kinase Drug Discovery

Synthetic Tractability and Building Block Utility: Comparative Availability vs. Functionalized Analogs

The target compound is commercially available from multiple vendors (AKSci, Leyan, Chemenu) at purities of 95–98% in quantities suitable for both screening and synthetic scale-up . Its unsubstituted benzamide moiety (R = phenyl) provides a versatile handle for further derivatization via amide coupling, nucleophilic aromatic substitution, or palladium-catalyzed cross-coupling—in contrast to more heavily functionalized analogs such as 4-(dimethylamino)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 441289-53-8) or N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 307510-45-8), which carry pre-installed substituents on the benzamide ring that constrain downstream diversification [1][2]. The target compound thus serves as a minimal, unadorned scaffold that maximizes the degrees of synthetic freedom for parallel library synthesis. In the antimicrobial series described by Armenise et al., the unsubstituted benzamide precursor was the key intermediate for generating a panel of fluoro-substituted benzamide derivatives via acylation with substituted benzoyl chlorides [3], illustrating the utility of this compound class as a diversification platform.

Synthetic Chemistry Building Block Library Synthesis

Optimal Procurement and Deployment Scenarios for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)benzamide (325979-39-3)


Primary Screening in LRRK2 Kinase Inhibition Programs Targeting Parkinson's Disease

Procure this compound as a structurally novel entry for LRRK2 wild-type and G2019S mutant kinase inhibition screening. The CSIC patent (US 2021/0323936 A1) has mapped extensive SAR for 6-position mono-substituted benzothiazole-benzamides (IC₅₀ range: 0.190–4.000 μM for LRRK2 WT; 0.108–1.380 μM for G2019S) [1], but the 4,6-dimethyl substitution vector remains entirely unexplored. Screening this compound at 10 μM (single-point) followed by dose–response confirmation using the Adapta® TR-FRET assay format could identify whether dual methylation improves potency or confers a differentiated selectivity profile versus the 6-fluoro lead (compound 6, IC₅₀ = 0.190 μM). Follow-up evaluation in the SH-SY5Y okadaic acid-induced tau hyperphosphorylation neuroprotection model at 1–10 μM would further contextualize target engagement with functional neuroprotection [1].

Antimycobacterial Hit-Finding Against MmpL3 in Nontuberculous Mycobacteria (NTM)

Deploy the compound in a broth microdilution MIC assay against Mycobacterium abscessus (Mabs) and Mycobacterium avium complex (MAC), using the benzothiazole amide lead CRS400393 (MIC = 0.03 μg/mL against Mabs; 1–2 μg/mL against MAC) [2] as a positive control benchmark. The 4,6-dimethyl substitution pattern has not been evaluated in the benzothiazole amide antimycobacterial series, and the increased lipophilicity (predicted ΔLogP ≈ +0.6 to +1.1 vs. unsubstituted scaffold) may enhance mycobacterial cell wall penetration—a critical determinant of whole-cell activity against the lipid-rich mycobacterial envelope. If active, resistance mutant sequencing can determine whether the compound engages MmpL3 as the molecular target [2].

Focused Benzothiazole-Benzamide Library Synthesis for Multiparametric SAR Profiling

Utilize this compound as the parent scaffold for a parallel library of benzamide derivatives via acylation of the commercially available precursor 2-amino-4,6-dimethylbenzothiazole (CAS 64036-71-1) with diverse benzoyl chlorides, following the synthetic methodology established by Armenise et al. (2013) [3]. The resulting library can be simultaneously profiled across antiproliferative (HepG2, MCF-7), antimicrobial (E. faecalis MIC), and kinase inhibition (LRRK2) panels to establish comprehensive multiparametric SAR. The 4,6-dimethyl substitution serves as a fixed pharmacophoric element while the benzamide moiety is systematically varied, enabling deconvolution of the contributions of benzothiazole vs. benzamide substitution to biological activity [3][4].

Physicochemical Comparator Studies: Methyl Substitution Effects on Permeability and Solubility

Conduct a parallel physicochemical profiling study comparing the 4,6-dimethyl compound with the unsubstituted parent (CAS 5005-14-1, LogP 3.93) and the 4-methyl analog (CAS 108619-01-8). Measure experimental LogD₇.₄, kinetic aqueous solubility (μM, PBS pH 7.4), and PAMPA effective permeability (Pe, ×10⁻⁶ cm/s) to generate a quantitative methyl-group contribution map. Based on the Hansch π-value for aromatic methyl (≈ +0.52 per methyl group) and computed XLogP3-AA data for 4,6-dimethylbenzothiazole congeners (4.9–5.1) [5], the expected LogD₇.₄ shift relative to the unsubstituted parent is approximately +0.6 to +1.1 log units—a magnitude known to significantly affect both permeability and metabolic stability in lead optimization campaigns [6].

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.